![molecular formula C21H23FN2O4S B2656339 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 921914-27-4](/img/structure/B2656339.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H23FN2O4S and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound can be used in the synthesis of highly substituted tetrahydropyridines. Researchers have reported a straightforward and selective conversion of nitriles into tetrahydropyridines using allylmagnesium bromide as an addition partner under neat conditions. Subsequent treatment with aqueous-based hydrolysis protocols yields the desired products. Surprisingly, the presence of water promotes chemoselective formation of tetrahydropyridines, even with challenging aliphatic nitriles .
- By carefully tuning the reaction media (acid or basic aqueous solutions) and the electronic properties of the starting nitriles, this compound can selectively produce β-aminoketones. The use of water as a solvent in this process is noteworthy, as it defies conventional wisdom regarding Grignard reagents’ incompatibility with air and moisture .
- In addition to tetrahydropyridines and aminoketones, the compound can also form enamines. The multi-task system designed for this purpose allows for the selective production of enamines in aqueous media. Notably, this efficiency and selectivity are not replicated when using standard dry volatile organic solvents under inert atmosphere conditions .
- The compound’s allyl functionality can be harnessed for visible-light-induced and iron-catalyzed methylation reactions. For instance, arylacrylamides can be methylated using dimethyl sulphoxide (DMSO), leading to the formation of 3-ethyl-3-methyl indolin-2-ones in high yields. This reaction tolerates various functional groups, making it versatile for synthetic applications .
- Ligand-controlled regiodivergent π-allyl palladium catalysis enables the construction of valuable polycyclic frameworks. Researchers have explored diverse syntheses using vinylethylene carbonates (VECs) and free naphthols. The compound’s allyl moiety can participate in these cycloadditions, leading to the formation of different polycyclic structures .
Tetrahydropyridine Synthesis
Aminoketone Formation
Enamine Synthesis
Visible-Light-Induced Methylation
Polycyclic Framework Construction
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-4-11-24-18-12-16(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-7-5-6-8-17(15)22/h4-10,12,23H,1,11,13-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXNBUVMYKEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide |
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